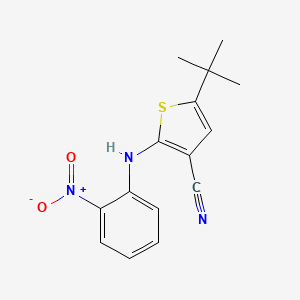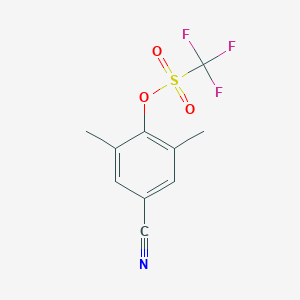
L-Arabinose, hydrazone(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the use of hydrazine derivatives and pentane-1,2,3,4-tetrol as starting materials. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered bacteria or yeast strains to produce the desired stereoisomer. These methods are advantageous due to their scalability and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinylidene group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is explored for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, owing to its versatile reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Known for its insulinotropic activity.
(2S,3R,4S)-Chromene-3-Carboxamide: Investigated for its anti-inflammatory properties.
Uniqueness
(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is unique due to its specific hydrazinylidene functional group and its stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C5H12N2O4 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4S)-5-hydrazinylidenepentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/t3-,4-,5+/m0/s1 |
InChI-Schlüssel |
DDYSEMXAEFWYGX-VAYJURFESA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H](C=NN)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=NN)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8347843.png)









![5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one](/img/structure/B8347900.png)



